molecular formula C7H14O B1661018 1-Butylcyclopropan-1-ol CAS No. 87234-29-5

1-Butylcyclopropan-1-ol

Cat. No.: B1661018
CAS No.: 87234-29-5
M. Wt: 114.19 g/mol
InChI Key: ODGMSFYULMJQFQ-UHFFFAOYSA-N
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Description

1-Butylcyclopropan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclopropane derivative where a butyl group is attached to the cyclopropane ring, and a hydroxyl group is bonded to the same carbon as the butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 1-butene using a carbenoid reagent, followed by hydrolysis to introduce the hydroxyl group. Another method includes the ring closure of a suitable precursor, such as 1-butyl-2-chloropropane, under basic conditions to form the cyclopropane ring, followed by oxidation to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 1-butylcyclopropane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products:

    Oxidation: 1-Butylcyclopropanone or 1-butylcyclopropanoic acid.

    Reduction: 1-Butylcyclopropane.

    Substitution: 1-Butylcyclopropyl halides or amines.

Scientific Research Applications

1-Butylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butylcyclopropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strain can also affect its reactivity and interactions with enzymes and receptors, potentially leading to unique biological effects.

Comparison with Similar Compounds

    Cyclopropanol: Similar structure but lacks the butyl group.

    1-Butylcyclopropane: Lacks the hydroxyl group.

    Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-Butylcyclopropan-1-ol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-butylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-7(8)5-6-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMSFYULMJQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516274
Record name 1-Butylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87234-29-5
Record name 1-Butylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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